4-Bromo-2-isopropylpyrimidine

Description

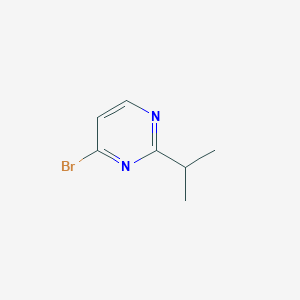

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURNJSATOHGCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 4 Bromo 2 Isopropylpyrimidine

The preparation of 4-Bromo-2-isopropylpyrimidine can be achieved through various synthetic routes. A common method involves the bromination of a corresponding pyrimidine (B1678525) precursor. For instance, the treatment of 2-isopropyl-4-pyrimidinone with a brominating agent like phosphorus oxybromide can yield the desired product. The specific reaction conditions, including solvent and temperature, are crucial for optimizing the yield and purity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 45-48 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and methanol |

Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to facilitate the displacement of the bromide ion. The resulting 4-substituted-2-isopropylpyrimidines are valuable building blocks for the synthesis of more complex molecules with potential biological activity.

Cross-Coupling Reactions

A particularly important transformation of this compound is its participation in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst, is a powerful tool for forming new carbon-carbon bonds. This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrimidine (B1678525) ring, leading to a diverse range of derivatives. Other cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings, can also be employed to further functionalize this versatile intermediate.

Applications in the Synthesis of Advanced Heterocyclic Systems

As a Precursor for Biologically Active Molecules

The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds. By utilizing this compound as a starting material, medicinal chemists can synthesize novel pyrimidine derivatives and screen them for a variety of therapeutic activities. The ability to introduce diverse substituents at the 4-position through nucleophilic substitution and cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). This approach is crucial in the design and optimization of new drug candidates. For example, the introduction of specific side chains can enhance the binding affinity of the molecule to a biological target or improve its pharmacokinetic properties.

Role in the Development of Functional Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives are also of interest in the field of materials science. The pyrimidine ring can be incorporated into larger conjugated systems to create organic materials with specific electronic and photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The versatility of the chemical transformations involving this compound allows for the precise tuning of the material's properties to meet the requirements of a particular application.

Conclusion

4-Bromo-2-isopropylpyrimidine is a valuable and versatile building block in the field of advanced heterocyclic chemistry. Its strategic combination of a reactive bromine atom and an isopropyl group on the privileged pyrimidine (B1678525) scaffold provides chemists with a powerful tool for the synthesis of a wide range of complex molecules. The accessibility of this compound and the predictability of its chemical transformations, particularly nucleophilic substitution and cross-coupling reactions, make it an important intermediate in the development of new pharmaceuticals and functional materials. As research in these areas continues to advance, the demand for and applications of this compound are expected to grow, further solidifying its place as a key component in the synthetic chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-isopropylpyrimidine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of a pre-functionalized pyrimidine core. For example, 2-isopropylpyrimidine derivatives can undergo bromination using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts such as Lewis acids (e.g., FeCl₃). Purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at low temperatures (e.g., 100 K) to reduce thermal motion. Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen atom positioning) ensures accuracy, with validation metrics like R1 < 5% . Structural visualization tools like ORTEP-3 or WinGX aid in interpreting bond lengths and angles, particularly the C-Br bond (expected range: 1.88–1.92 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (isopropyl) and aromatic protons. Bromine’s electron-withdrawing effect deshields adjacent carbons (δC ~150 ppm for C4) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺, with isotopic patterns matching bromine’s 1:1 (⁷⁹Br/⁸¹Br) ratio.

- IR : Validate C-Br stretches (550–600 cm⁻¹). Contradictions (e.g., unexpected peaks) require cross-validation with NIST Chemistry WebBook data and impurity analysis via HPLC (e.g., detecting residual starting materials) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment. Key parameters include the C-Br bond dissociation energy (BDE) and charge distribution at C4. Solvent effects (e.g., toluene vs. DMF) are simulated using the Polarizable Continuum Model (PCM). Transition state analysis identifies steric hindrance from the isopropyl group, guiding ligand selection (e.g., bulky phosphines for regioselectivity) .

Q. What experimental strategies address contradictory catalytic activity data in palladium-mediated reactions involving this compound?

- Methodological Answer :

- Control Experiments : Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) under identical conditions.

- Kinetic Profiling : Monitor reaction progress via in situ NMR or GC-MS to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks).

- Microscale High-Throughput Screening : Test 96-well plate formats with varying temperatures, bases (K₂CO₃ vs. Cs₂CO₃), and solvent mixtures to isolate optimal parameters .

Q. How are crystallographic disorder and thermal motion artifacts minimized in structural studies of brominated pyrimidines?

- Methodological Answer :

- Low-Temperature Data Collection : Reduces thermal displacement parameters (ADPs) for the bromine atom.

- SHELXL Refinement : Use PART instructions to model disorder (e.g., isopropyl group rotamers). Constraints like SIMU and DELU dampen unrealistic ADPs.

- Validation Tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.